
2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester is an organic compound with the molecular formula C12H11F3O2. This compound is characterized by the presence of a trifluoromethyl group attached to the propenoic acid backbone, along with a phenylethyl ester group. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester typically involves the esterification of 2-Propenoic acid, 2-(trifluoromethyl)- with 2-phenylethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique trifluoromethyl group makes it valuable in the development of fluorinated organic compounds.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: The compound’s derivatives may have potential therapeutic applications due to their unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester involves interactions with various molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways.
Comparación Con Compuestos Similares
2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester: This compound has a phenyl group instead of a trifluoromethyl group, resulting in different chemical properties and reactivity.
Propanoic acid, 2-phenylethyl ester: Lacks the trifluoromethyl group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of the trifluoromethyl group in 2-Propenoic acid, 2-(trifluoromethyl)-, 2-phenylethyl ester imparts unique chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.
Propiedades
Número CAS |
252061-10-2 |
|---|---|
Fórmula molecular |
C12H11F3O2 |
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
2-phenylethyl 2-(trifluoromethyl)prop-2-enoate |
InChI |
InChI=1S/C12H11F3O2/c1-9(12(13,14)15)11(16)17-8-7-10-5-3-2-4-6-10/h2-6H,1,7-8H2 |
Clave InChI |
BQQVKHGUIVEXDQ-UHFFFAOYSA-N |
SMILES canónico |
C=C(C(=O)OCCC1=CC=CC=C1)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


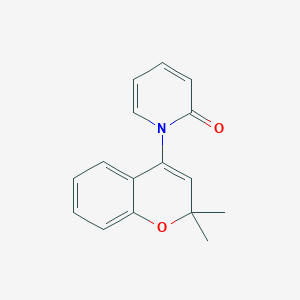
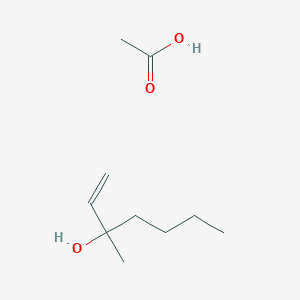
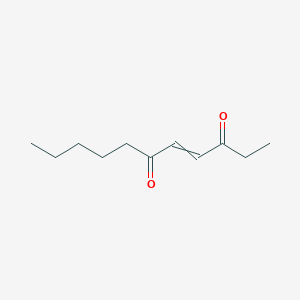
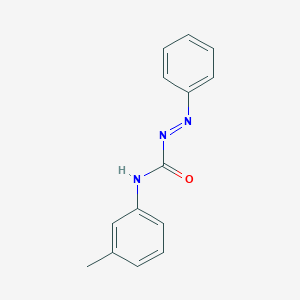
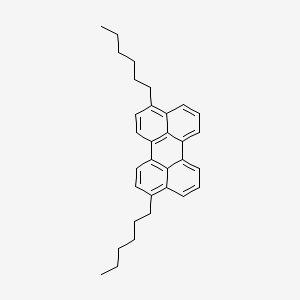
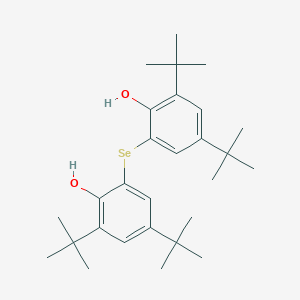
![Benzene, [(1Z)-5-chloro-1-pentenyl]-](/img/structure/B14254336.png)
![Trimethyl[(2-methylacryloyl)oxy]germane](/img/structure/B14254349.png)

![Benzyl 4-[(hex-5-en-1-yl)oxy]benzoate](/img/structure/B14254357.png)
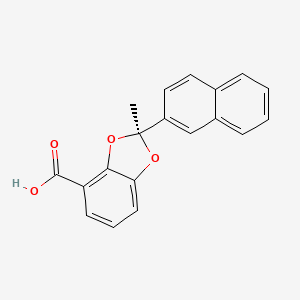
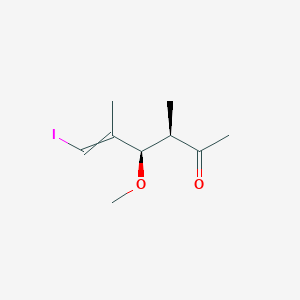
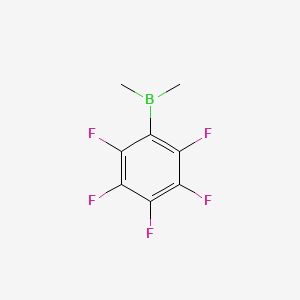
![4,5-difluoro-10-azatricyclo[6.3.1.02,7]dodeca-2,4,6-triene](/img/structure/B14254381.png)
